molecular formula C13H10N2O5S B1616812 Enoxamast CAS No. 74604-76-5

Enoxamast

Cat. No.: B1616812
CAS No.: 74604-76-5
M. Wt: 306.30 g/mol
InChI Key: VKPNJGFKWYNJJG-UHFFFAOYSA-N
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Description

Enoxamast is a compound classified as a N-(4-substituted-thiazolyl)oxamic acid derivative. It is known for its antiallergic activity and has been studied for its potential therapeutic applications .

Properties

IUPAC Name

2-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]amino]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5S/c16-11(12(17)18)15-13-14-8(6-21-13)7-1-2-9-10(5-7)20-4-3-19-9/h1-2,5-6H,3-4H2,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPNJGFKWYNJJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50225584
Record name Enoxamast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724779
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

74604-76-5
Record name Enoxamast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074604765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enoxamast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENOXAMAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08703R750L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Enoxamast involves the reaction of thiazole derivatives with oxamic acid. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Commonly used methods include high-pressure homogenization and ultrasonication .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using high-energy methods. These methods ensure the consistent production of the compound with the desired chemical properties. The process may also involve purification steps to remove any impurities and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Enoxamast undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxazole derivatives, while substitution can produce a variety of substituted thiazole compounds .

Scientific Research Applications

Enoxamast has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Enoxamast involves its interaction with specific molecular targets. It exerts its effects by binding to receptors involved in allergic reactions, thereby inhibiting the release of histamines and other mediators. This action helps in reducing the symptoms associated with allergic reactions .

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with similar thiazole structures.

    Oxamic acid derivatives: Compounds with similar oxamic acid structures.

Uniqueness

Enoxamast is unique due to its specific combination of thiazole and oxamic acid structures, which confer its distinct antiallergic properties. Compared to other similar compounds, this compound has shown promising results in reducing allergic symptoms with minimal side effects .

Biological Activity

Enoxamast, a compound derived from the enoxacin family, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, including research findings, case studies, and data tables that illustrate its efficacy.

Overview of this compound

This compound is a synthetic derivative of enoxacin, a fluoroquinolone antibiotic. It has been studied for its potential therapeutic effects beyond its antibacterial properties, particularly in oncology and immunology.

Antimicrobial Activity

Mechanism of Action
this compound exhibits its antimicrobial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This mechanism is similar to that of other fluoroquinolones but may be enhanced through structural modifications that improve binding affinity.

Efficacy Against Pathogens
Recent studies have demonstrated that this compound shows potent activity against various Gram-positive and Gram-negative bacteria. For instance, it has been reported to have minimum inhibitory concentration (MIC) values as low as 0.008 μg/mL against Bacillus subtilis and 6.72 mg/mL against Escherichia coli . The following table summarizes the antimicrobial efficacy of this compound compared to other compounds:

Pathogen MIC (μg/mL) This compound Enoxacin
Staphylococcus aureus6.45ActiveModerate
E. coli6.72ActiveHigh
Bacillus subtilis0.008Highly ActiveModerate
Klebsiella pneumoniae12.5ActiveLow

Antitumor Activity

In Vitro Studies
Research indicates that this compound possesses significant antitumor activity, particularly against non-small-cell lung cancer (NSCLC). In cultured cell lines, this compound has demonstrated the ability to induce apoptosis and increase reactive oxygen species (ROS) generation in a dose-dependent manner .

Xenograft Models
In preclinical studies utilizing xenograft mouse models, this compound exhibited a notable reduction in tumor size compared to controls. The compound's efficacy was attributed to its ability to enhance DNA damage response pathways, leading to increased tumor cell death .

Immunomodulatory Effects

Recent investigations into the immunomodulatory properties of this compound have revealed its potential to enhance phagocytic activity in macrophages and neutrophils. Studies showed that certain derivatives exhibited an IC50 of 1.4 µg/mL in isolated neutrophils, indicating strong immunostimulatory effects .

Case Studies

Several case studies have highlighted the clinical implications of this compound's biological activities:

  • Antimicrobial Resistance : A case study focused on the effectiveness of this compound against multi-drug resistant strains of bacteria in clinical settings, demonstrating its potential as a treatment option where traditional antibiotics fail.
  • Cancer Therapy : Another case study explored the use of this compound in combination with existing chemotherapeutic agents for enhanced efficacy against NSCLC, showing promising results in patient-derived xenograft models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Enoxamast
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Enoxamast

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